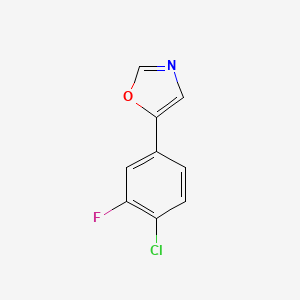

5-(4-Chloro-3-ffluorophenyl)-1,3-oxazole

Description

Significance of the 1,3-Oxazole Scaffold in Organic Synthesis and Molecular Design

The 1,3-oxazole is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.com This scaffold is a crucial building block in organic synthesis and a key component in the design of various functional molecules. tandfonline.com Oxazole (B20620) and its derivatives are integral to medicinal chemistry due to their wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. igi-global.comresearchgate.netnih.gov The versatility of the oxazole ring allows it to interact with a broad spectrum of enzymes and receptors within biological systems through various non-covalent interactions. tandfonline.commdpi.com

In the realm of organic synthesis, the oxazole ring serves as a versatile precursor for the creation of other important molecular structures like pyridines and furans through cycloaddition reactions. pharmaguideline.com The reactivity of the oxazole ring can be tuned by the presence of different substituents, influencing its behavior in chemical transformations. For instance, electron-donating groups can activate the ring towards electrophilic attack, while electron-withdrawing groups can make it more susceptible to nucleophilic attack. Several named reactions are employed for the synthesis of oxazoles, including the Robinson-Gabriel synthesis, Cook-Heilbron synthesis, and the Van Leusen reaction, each offering a pathway to differently substituted oxazole cores. wikipedia.orgwikipedia.orgijpsonline.com

The structural and electronic properties of the oxazole ring, characterized by its planar, unsaturated system, contribute to its diverse applications. Beyond medicinal chemistry, oxazole derivatives have found use as fluorescent dyes, pH probes, and in the development of advanced materials. sciforum.net The ability to readily modify the oxazole scaffold makes it a privileged nucleus in the design of new molecules with specific and enhanced functionalities. sciforum.net

The Impact of Halogenation (Chloro and Fluoro Substituents) on Electronic Structure and Reactivity of Aromatic Systems

Halogenation, the introduction of halogen atoms such as chlorine and fluorine onto an aromatic system, profoundly influences the molecule's electronic structure and reactivity. Halogens exert a dual electronic effect: they are electronegative, withdrawing electron density from the aromatic ring through the sigma (σ) bond (inductive effect), and they possess lone pairs of electrons that can be donated to the ring through the pi (π) system (resonance effect).

The high electronegativity of fluorine and chlorine leads to a significant inductive electron withdrawal, which generally deactivates the aromatic ring towards electrophilic substitution. This deactivation makes reactions like nitration or Friedel-Crafts acylation more difficult to achieve. Conversely, this electron-withdrawing nature makes the aromatic ring more susceptible to nucleophilic aromatic substitution, especially when the halogen is positioned ortho or para to a strong electron-withdrawing group. libretexts.orgwikipedia.orgchemicalforums.com

From a drug design perspective, halogenation is a widely used strategy to modulate a compound's physicochemical properties. nih.govresearchgate.net Introducing halogens can alter lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org For instance, the substitution of a hydrogen atom with a halogen can lead to more potent and selective drugs by influencing intermolecular interactions, such as halogen bonding, within the active site of a protein. nih.govacs.org The specific choice between chlorine and fluorine is critical, as fluorine's smaller size and higher electronegativity can lead to different biological outcomes compared to the larger and less electronegative chlorine atom.

Research Context for 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole within Advanced Heterocyclic Synthesis and Chemical Biology

The compound 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole emerges at the intersection of advanced heterocyclic synthesis and chemical biology, driven by the unique combination of its constituent parts. The 1,3-oxazole core is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic drugs. nih.govsciforum.net Its synthesis and functionalization are areas of continuous research, with methods like the Van Leusen oxazole synthesis providing efficient routes to 5-substituted oxazoles. mdpi.comorganic-chemistry.org

Research into compounds like 5-(4-chloro-3-fluorophenyl)-1,3-oxazole is often aimed at developing novel therapeutic agents. The oxazole moiety can serve as a central scaffold for building molecules with potential anticancer, antibacterial, or anti-inflammatory activities. igi-global.comresearchgate.netnih.gov The specific halogenation pattern on the phenyl ring can be crucial for optimizing potency and selectivity for a particular biological target. researchgate.net Furthermore, such compounds can be utilized as chemical probes in biochemical research to investigate the structure and function of proteins and other biological macromolecules. The synthesis of these targeted molecules allows for the systematic exploration of structure-activity relationships, a fundamental aspect of both medicinal chemistry and chemical biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-chloro-3-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVORFSOLDSVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Chloro 3 Fluorophenyl 1,3 Oxazole and Analogous Aryl Oxazole Systems

Established and Emerging Approaches to 1,3-Oxazole Ring Formation

The construction of the oxazole (B20620) core is central to the synthesis of aryl-oxazoles. Several classical and modern methods have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Van Leusen Oxazole Synthesis and its Contemporary Adaptations

The Van Leusen oxazole synthesis is a powerful and widely used method for constructing the oxazole ring. nih.gov The classical approach involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comwikipedia.org For the synthesis of 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole, the starting aldehyde would be 4-chloro-3-fluorobenzaldehyde. The reaction proceeds through a [3+2] cycloaddition mechanism where the deprotonated TosMIC attacks the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. mdpi.comnih.gov

Contemporary adaptations have enhanced the efficiency and applicability of the Van Leusen synthesis. nih.gov Microwave-assisted (MW-assisted) protocols have been developed, offering high yields and efficiency for producing 5-aryl-1,3-oxazoles. mdpi.comnih.gov Another significant adaptation is the use of ionic liquids as a recyclable solvent, which can lead to high yields for 4,5-disubstituted oxazoles. nih.govorganic-chemistry.org Furthermore, the reaction has been adapted for solid-phase synthesis and can be catalyzed by ion exchange resins, simplifying product purification. organic-chemistry.org

Table 1: Adaptations of the Van Leusen Oxazole Synthesis

| Adaptation | Key Reagents/Conditions | Advantages |

| Microwave-Assisted | TosMIC, Aldehyde, Methanol (B129727), MW irradiation | High yield, increased efficiency, broad substrate scope. mdpi.comnih.gov |

| Ionic Liquid Solvent | TosMIC, Aldehyde, Aliphatic Halide, Ionic Liquid | High yields, reusable solvent system. nih.govorganic-chemistry.org |

| Supramolecular Catalysis | TosMIC, Aldehyde, β-cyclodextrin, Water | Excellent yields, environmentally friendly solvent. nih.gov |

| Resin Catalysis | TosMIC, Aromatic Aldehyde, Quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin | Simplified purification, high yield and purity. organic-chemistry.org |

Cyclodehydration and Cycloisomerization Reactions of Precursors

Cyclodehydration reactions are a traditional and reliable route to the oxazole nucleus. The most notable example is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino ketones. rsc.orgresearchgate.net These precursors can be readily prepared by the N-acylation of α-amino ketones. Various dehydrating agents, such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid, are employed to facilitate the ring closure.

More recent methods utilize milder reagents for the cyclization step. For instance, the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor allows for the efficient cyclization of β-hydroxy amides to form oxazolines, which can be subsequently oxidized to oxazoles. organic-chemistry.org Iodine-catalyzed methods have also emerged for the synthesis of oxazoles from β-acylamino ketones, where the choice of base can selectively yield either the oxazoline (B21484) or the fully aromatic oxazole. organic-chemistry.org

Cycloisomerization reactions provide another direct entry to the oxazole ring system. Propargyl amides, for example, can undergo a mild, silica (B1680970) gel-mediated cycloisomerization to afford substituted oxazoles in good yields. nih.gov This method is practical for preparing a range of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov

Multi-Component Reaction Strategies for Oxazole Assembly

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity by combining three or more starting materials in a single synthetic operation. researchgate.net Several MCRs have been devised for the synthesis of substituted oxazoles. rsc.org

One strategy involves an acid-promoted multicomponent reaction of arylglyoxal monohydrates, nitriles, and various carbon-based nucleophiles. x-mol.com This method allows for the synthesis of diverse, fully substituted oxazoles through a tandem process where a Robinson-Gabriel-type reaction is a key step. x-mol.com Another innovative approach is a three-component amidation-coupling-cycloisomerization (ACCI) sequence starting from propargylamine (B41283) and acid chlorides, which generates highly functionalized oxazoles. researchgate.net Additionally, photoredox catalysis enables a three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen at room temperature to provide a wide array of substituted oxazoles. organic-chemistry.org

Transition Metal-Catalyzed Synthetic Routes to Aryl-Oxazoles

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and aryl-oxazoles are no exception. Palladium and copper catalysts are particularly prominent in forging the crucial carbon-carbon and carbon-heteroatom bonds required for these structures.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura Coupling, Direct Arylation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful tools for creating aryl-oxazoles. nih.govyoutube.com These methods can be used to either construct the aryl-oxazole framework from simpler precursors or to functionalize a pre-formed oxazole ring.

To synthesize 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole, a Suzuki-Miyaura coupling could be employed between a 5-halo-1,3-oxazole (e.g., 5-bromo-1,3-oxazole) and (4-chloro-3-fluorophenyl)boronic acid. This reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄, along with a base.

Direct C-H arylation offers a more atom-economical alternative, avoiding the need to pre-functionalize the oxazole ring. organic-chemistry.org Using specific phosphine (B1218219) ligands and palladium catalysts, it is possible to achieve regioselective arylation at either the C-2 or C-5 position of the oxazole core with various aryl halides. organic-chemistry.org For example, palladium-catalyzed C-5 arylation is often favored in polar solvents, providing a direct route to compounds like 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole from the parent oxazole and a suitable 4-chloro-3-fluorophenyl halide. organic-chemistry.org Other palladium-catalyzed reactions, such as Stille coupling (using organostannanes) and Negishi coupling (using organozinc reagents), are also effective for the arylation of oxazoles. nih.govacs.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Methods for Aryl-Oxazole Synthesis

| Reaction Type | Key Components | Catalyst/Ligand Example | Key Feature |

| Suzuki-Miyaura Coupling | Halo-oxazole, Arylboronic acid | Pd(PPh₃)₄, Base | Forms C-C bond between oxazole and aryl group. |

| Direct C-H Arylation | Oxazole, Aryl halide | Pd catalyst, Phosphine ligand (e.g., SPhos) | Atom-economical C-H functionalization. organic-chemistry.org |

| Stille Coupling | Halo-oxazole, Organostannane | PXPd pre-catalyst | Tolerates various functional groups. organic-chemistry.org |

| Negishi Coupling | Oxazol-ylzinc reagent, Aryl halide | Pd catalyst | Utilizes organozinc reagents for coupling. nih.govacs.org |

Copper-Mediated Cyclization and Coupling Reactions in Oxazole Synthesis

Copper catalysis provides a complementary and often more cost-effective approach to the synthesis of aryl-oxazoles. rsc.org Copper-mediated reactions are particularly useful for oxidative cyclizations and cross-coupling reactions. rsc.orgnih.gov

One efficient method involves the copper-catalyzed oxidative cyclization of benzamides and β-diketones, which proceeds through an enamide intermediate to yield 2,4,5-trisubstituted oxazoles. rsc.org This strategy is notable for its use of readily available starting materials and a low-toxicity copper catalyst. rsc.org Another powerful approach is the copper-mediated aerobic oxidative dehydrogenative annulation of aldehydes and amines, which can directly produce oxazoles. rsc.org

In some protocols, copper is used as a co-catalyst with palladium. For instance, a Pd-catalyzed/Cu-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, where water serves as the oxygen atom source. nih.gov Copper is also central to the Ullmann-Goldberg cross-coupling reaction, which can be used to form C-N bonds, and recent adaptations have focused on creating N-aryl compounds under copper catalysis. nih.gov A one-pot synthesis of 2,5-disubstituted oxazoles from arylacetylenes and α-amino acids has been developed using a combination of Cu(NO₃)₂·3H₂O and iodine. organic-chemistry.org

Novel Catalytic Systems for Oxazole Formation

The synthesis of the 1,3-oxazole scaffold has been significantly advanced by the development of novel catalytic systems that offer improved efficiency, selectivity, and substrate scope. synarchive.com Metal-based catalysis, in particular, has been a major focus of research. synarchive.com Palladium (Pd) and copper (Cu) catalysts are frequently employed for direct arylation and coupling reactions to form substituted oxazoles. nih.gov For instance, Pd(PPh₃)₄ has been shown to efficiently catalyze the direct arylation and alkenylation of oxazoles, demonstrating tolerance for a wide array of functional groups.

Recent innovations include the use of ruthenium(II) porphyrin-copper chloride systems for the catalyzed cyclization of benzene (B151609) carboxylic acids and phenylacetylenes, which proceed under mild conditions to yield 2,5-disubstituted oxazoles. nih.gov Gold catalysis, combined with radical chemistry, enables the synthesis of 5-oxazole ketones from internal N-propargylamides. organic-chemistry.org Nickel-catalyzed Suzuki-Miyaura coupling reactions have also been developed for creating trisubstituted oxazoles from carboxylic acids and boronic acids. Furthermore, metal-free annulation reactions using reagents like phenyliodine(III) diacetate (PIDA) or PhIO as an oxygen source in the presence of strong acids represent another frontier in oxazole synthesis. organic-chemistry.org These methods often provide high regioselectivity for assembling polysubstituted oxazole compounds. organic-chemistry.org

Table 1: Overview of Novel Catalytic Systems in Oxazole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium (Pd) Catalysts | Direct C-H Arylation | Oxazoles, (Hetero)aryl halides | High regioselectivity, good functional group tolerance. |

| Copper (Cu) Catalysts | Oxidative Annulation | Arylacetylenes, α-amino acids | Solvent-free conditions, uses O₂ as oxidant. organic-chemistry.org |

| Ruthenium(II)/Copper(I) | Catalytic Cyclization | Carboxylic acids, Phenylacetylenes | Mild conditions, simultaneous C-N and C-O bond formation. nih.gov |

| Gold (Au) Catalysts | Tandem Cycloisomerization | N-propargylamides | Mild conditions, excellent functional group compatibility. organic-chemistry.org |

| Nickel (Ni) Catalysts | Suzuki-Miyaura Coupling | Carboxylic acids, Boronic acids | Forms 2,4,5-trisubstituted oxazoles with high yield. |

Sustainable and Green Chemistry Approaches in Oxazole Synthesis

In alignment with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for oxazole synthesis. These approaches aim to reduce the generation of hazardous substances, minimize energy consumption, and utilize renewable resources. Key strategies include the use of microwave irradiation, electrochemical and photochemical methods, and the application of ultrasound and ionic liquids, which collectively contribute to more sustainable synthetic pathways.

Microwave-Assisted Synthetic Protocols for Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the formation of oxazole derivatives. This technique significantly reduces reaction times from hours to minutes while often improving product yields. A prominent example is the microwave-assisted van Leusen reaction, where an aldehyde reacts with Tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. wikipedia.org Studies have shown that using microwave irradiation at 65 °C can produce 5-phenyl oxazole in 96% yield within just 8 minutes. wikipedia.org The efficiency of these protocols is enhanced by the choice of base and solvent, with potassium phosphate (B84403) in isopropanol (B130326) being a particularly effective system. wikipedia.org The benefits include excellent yields, simple experimental procedures, and the use of inexpensive starting materials. wikipedia.org This approach has been successfully applied to gram-scale synthesis, demonstrating its potential for larger-scale production. wikipedia.org

Table 2: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

| Aldehyde | Base | Solvent | Power/Temp | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Benzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 350 W / 65 °C | 8 | 96 |

| 4-Methoxybenzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 350 W / 65 °C | 8 | 94 |

| 4-Chlorobenzaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 350 W / 65 °C | 8 | 95 |

| 2-Naphthaldehyde | K₃PO₄ (2 equiv) | Isopropanol | 350 W / 65 °C | 10 | 92 |

Data derived from studies on microwave-assisted van Leusen reactions. wikipedia.org

Electrochemical and Photoredox Catalysis for Oxazole Construction

Electrochemical and photochemical methods offer sustainable alternatives to traditional synthesis by using electricity or light as traceless reagents, thereby avoiding harsh chemical oxidants or reductants. Visible-light-mediated photoredox catalysis has become a rapidly growing field for constructing carbon-heteroatom bonds under mild conditions. These reactions often proceed through radical intermediates and can be driven by transition-metal photocatalysts or, increasingly, by more sustainable organophotocatalysts.

Electrosynthesis provides another green pathway to oxazoles. For example, polysubstituted oxazoles can be synthesized from readily available ketones and acetonitrile (B52724) at room temperature in a divided electrochemical cell. mdpi.comresearchgate.net This method, which operates without external chemical oxidants, proceeds via a Ritter-type reaction followed by oxidative cyclization. researchgate.net Using carbon felt for both the anode and cathode, along with activators like trifluoroacetic anhydride (B1165640) (TFAA), this approach demonstrates high efficiency and good functional group tolerance. mdpi.com Another electrochemical strategy involves a phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids with isocyanides, which avoids transition metals and toxic oxidants entirely. sigmaaldrich.com Mechanistic studies suggest these reactions involve the anodic generation of a key acyloxyphosphonium ion intermediate. sigmaaldrich.com

Applications of Ultrasound and Ionic Liquids in Oxazole Synthesis

The use of ultrasound and ionic liquids, both individually and in synergy, represents a significant advancement in green synthetic chemistry for oxazoles. Ultrasonic irradiation accelerates reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. This has been effectively used to increase the yield and decrease the reaction time in the synthesis of various heterocyclic compounds, including imidazole (B134444) and triazole derivatives, often in aqueous media.

Ionic liquids (ILs) are non-volatile, thermally stable solvents that can often be recycled, making them an environmentally friendly alternative to traditional organic solvents. They can also act as catalysts. An improved one-pot van Leusen oxazole synthesis has been developed using tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides in ionic liquids like [bmim]Br, leading to high yields of 4,5-disubstituted oxazoles. organic-chemistry.org Notably, the ionic liquid could be recovered and reused for multiple cycles without a significant drop in product yield. organic-chemistry.org The combination of ultrasound with an ionic liquid-molecular iodine catalytic system has been reported as a highly efficient and eco-friendly strategy for constructing complex heterocyclic scaffolds. chemicalbook.com This synergistic approach benefits from mild reaction conditions, high atom economy, and simple workup procedures. chemicalbook.com

Targeted Synthesis of 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole: Precursor Design and Ring Closure Optimization

While a specific, documented synthetic route for 5-(4-chloro-3-fluorophenyl)-1,3-oxazole is not prominently featured in the surveyed literature, its synthesis can be strategically designed based on well-established methodologies for forming 5-aryl-1,3-oxazoles. The design process hinges on selecting appropriate precursors and optimizing the ring-closure reaction.

Precursor Design:

The most direct and widely used method for synthesizing 5-substituted oxazoles is the van Leusen oxazole synthesis . organic-chemistry.org This reaction would be the primary choice for targeting 5-(4-chloro-3-fluorophenyl)-1,3-oxazole. The precursor design for this pathway is straightforward:

Aryl Aldehyde: The key precursor supplying the substituted phenyl ring is 4-Chloro-3-fluorobenzaldehyde . This compound is commercially available and its synthesis from precursors like 4-chloro-3-fluorotoluene (B1349368) or via reductive carbonylation of aryl iodides is documented. sigmaaldrich.comwikipedia.org

C2-N Fragment Source: The remaining atoms for the oxazole ring are provided by Tosylmethyl isocyanide (TosMIC) , a common and versatile reagent in heterocyclic synthesis.

An alternative, albeit more complex, approach is the Robinson-Gabriel synthesis , which involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone. synarchive.com For the target molecule, the required precursor would be N-formyl-2-amino-1-(4-chloro-3-fluorophenyl)ethan-1-one . The synthesis of this precursor would likely involve the α-amination of a ketone derived from 4-chloro-3-fluorobenzene, followed by N-formylation.

Ring Closure Optimization:

For the proposed van Leusen synthesis, optimization of the ring closure is critical to maximizing the yield and purity of the final product. Key variables to consider include:

Base: The reaction is base-catalyzed. Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄). wikipedia.org The strength and stoichiometry of the base can influence whether the reaction stops at the intermediate oxazoline or proceeds to the fully aromatic oxazole. wikipedia.org

Solvent: Protic solvents like methanol or isopropanol are typically used. wikipedia.org As discussed previously, green solvents like ionic liquids could also be employed. organic-chemistry.org

Temperature: The reaction is often performed at room temperature or with gentle heating. Microwave irradiation can be used to dramatically shorten reaction times and improve yields. wikipedia.org

Optimization would involve screening different bases and solvent systems to facilitate the efficient dehydration of the intermediate oxazoline to the desired 5-(4-chloro-3-fluorophenyl)-1,3-oxazole. The electronic effects of the electron-withdrawing chloro and fluoro substituents on the reactivity of the aldehyde would need to be considered during this optimization process.

Chemical Reactivity and Post Synthetic Functionalization of 5 4 Chloro 3 Fluorophenyl 1,3 Oxazole Derivatives

Electrophilic and Nucleophilic Substitution Patterns on the Oxazole (B20620) Heterocycle

The 1,3-oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole (B134444) or thiazole. wikipedia.org It is a weak base, with the nitrogen at position 3 being the site of protonation. pharmaguideline.comthepharmajournal.com The reactivity of the oxazole ring towards substitution is highly position-dependent.

Electrophilic Substitution: Electrophilic substitution on an unsubstituted oxazole ring is generally difficult due to its electron-deficient nature. pharmaguideline.com When such reactions do occur, the order of reactivity for the carbon atoms is C4 > C5 > C2. pharmaguideline.com The presence of electron-donating groups on the ring can facilitate electrophilic attack. pharmaguideline.comthepharmajournal.com In the case of 5-(4-chloro-3-fluorophenyl)-1,3-oxazole, the C5 position is already substituted. Therefore, any potential electrophilic aromatic substitution on the heterocycle would be directed to the C4 position. However, the 5-aryl substituent is generally electron-withdrawing, which further deactivates the oxazole ring towards electrophiles. Consequently, harsh reaction conditions would likely be required for reactions such as nitration or halogenation on the oxazole core.

Nucleophilic Substitution: Generally, nucleophilic substitution reactions are uncommon on the oxazole ring unless a good leaving group is present. thepharmajournal.com The ease of displacement for a halogen atom on the oxazole ring follows the order C2 >> C4 > C5. thepharmajournal.com This is because the C2 position is the most electron-deficient and its deprotonation is most facile. wikipedia.orgpharmaguideline.com For 5-(4-chloro-3-fluorophenyl)-1,3-oxazole, this implies that functionalization via nucleophilic substitution would be most viable at the C2 position. This can be achieved by first introducing a leaving group, such as a halogen, at C2. Alternatively, direct functionalization can be achieved through deprotonation at C2 using a strong base, which generates a lithio salt that can react with various electrophiles. wikipedia.org This C2-lithiated species exists in equilibrium with a ring-opened isonitrile, which is a key reactive intermediate. wikipedia.org It is important to note that strong nucleophilic attack can also lead to the cleavage of the oxazole ring rather than substitution. pharmaguideline.com

Table 1: General Reactivity of the 1,3-Oxazole Ring

| Reaction Type | Position Preference | Influence of Substituents | Notes |

| Electrophilic Substitution | C4 > C5 > C2 pharmaguideline.com | Activated by electron-donating groups; Deactivated by electron-withdrawing groups. pharmaguideline.comthepharmajournal.com | Difficult overall due to the electron-deficient nature of the ring. pharmaguideline.com |

| Nucleophilic Substitution | C2 >> C4 > C5 (for halogen displacement) thepharmajournal.com | Requires a good leaving group. thepharmajournal.com | Ring cleavage can occur with strong nucleophiles. pharmaguideline.com |

| Deprotonation | C2 > C5 > C4 wikipedia.org | Forms a C2-lithio species that is a versatile intermediate. wikipedia.org | The C2-anion is in equilibrium with a ring-opened isonitrile. wikipedia.org |

Directed Functionalization of the Phenyl Ring and Halogen Substituents

The 4-chloro-3-fluorophenyl group offers multiple sites for functionalization. The reactivity of this ring is governed by the electronic effects of the halogen substituents and the oxazole ring itself.

Directed Electrophilic Substitution: The chlorine and fluorine atoms are ortho-, para-directing groups for electrophilic aromatic substitution, but they are also deactivating. The 1,3-oxazol-5-yl group is generally considered an electron-withdrawing, deactivating group that directs meta-substitution. In the context of 5-(4-chloro-3-fluorophenyl)-1,3-oxazole, the positions on the phenyl ring are C1 (attached to the oxazole), C2, C3 (fluoro), C4 (chloro), C5, and C6. The positions available for substitution are C2, C5, and C6.

Position C2: Ortho to the oxazole, meta to the fluorine, and para to the chlorine.

Position C5: Meta to the oxazole, ortho to the chlorine, and meta to the fluorine.

Position C6: Ortho to the oxazole and ortho to the fluorine.

The directing effects are conflicting, and predicting the outcome of electrophilic substitution can be complex. Nitration of similar 2,5-diphenyl-1,3,4-oxadiazole (B188118) systems shows that product distribution is highly dependent on reaction conditions, yielding mixtures of isomers. rsc.org In practice, achieving high regioselectivity for electrophilic substitution on this complex system is challenging and may lead to product mixtures.

Directed C–H Functionalization: Modern synthetic methods allow for guided C–H functionalization, which can overcome the limitations of innate reactivity. nih.gov These methods utilize a directing group that positions a metal catalyst to activate a specific C–H bond, typically at the ortho position. nih.gov For the 4-chloro-3-fluorophenyl ring, it is conceivable to introduce a directing group onto the oxazole nitrogen or at the C4 position of the oxazole ring to direct functionalization to the C2 or C6 positions of the phenyl ring.

Functionalization of Halogen Substituents: The chloro and fluoro substituents can potentially be replaced via nucleophilic aromatic substitution (SNAr). This reaction is generally difficult on aryl halides unless the ring is activated by strong electron-withdrawing groups. The 1,3-oxazol-5-yl group's electron-withdrawing nature assists in this regard. The chlorine atom is generally a better leaving group than fluorine in SNAr reactions catalyzed by transition metals, although fluorine can be more readily displaced in uncatalyzed reactions under specific conditions due to its high electronegativity. Cross-coupling reactions (see section 3.4) are a more common and versatile method for functionalizing these halogen positions.

Chemo- and Regioselective Transformations of Substituted Oxazole Derivatives

The presence of multiple distinct reactive sites in 5-(4-chloro-3-fluorophenyl)-1,3-oxazole derivatives allows for a high degree of chemo- and regioselectivity in their transformations. mdpi.com The key is to choose reagents and conditions that exploit the subtle differences in reactivity between the C2 and C4 positions of the oxazole, the various positions on the phenyl ring, and the carbon-halogen bonds. mdpi.comresearchgate.net

Regioselective Lithiation and Isomerization: One powerful strategy for achieving regioselectivity is through directed metallation and subsequent isomerization. A notable example in oxazole chemistry is the "halogen dance" reaction. nih.gov In a related system, treatment of 5-bromo-2-phenylthio-1,3-oxazole with LDA at -78 °C resulted in deprotonation at the C4 position. nih.gov Upon warming, this kinetically formed lithium species isomerized to the thermodynamically more stable 5-lithio-4-bromo derivative, which could then be trapped with electrophiles. nih.gov A similar strategy could potentially be applied to a 4-bromo-5-(4-chloro-3-fluorophenyl)-1,3-oxazole derivative, allowing for selective functionalization at either the C4 or C5 position of the oxazole ring by controlling the reaction temperature and time.

Chemoselective Reactions: Chemoselectivity involves selectively reacting one functional group in the presence of others. For a derivative of 5-(4-chloro-3-fluorophenyl)-1,3-oxazole that also contains, for example, a bromo substituent at C2, one could selectively perform:

Suzuki or Stille coupling at the C-Br bond, as aryl bromides are more reactive than aryl chlorides under many palladium-catalyzed conditions.

Nucleophilic aromatic substitution to displace the chlorine on the phenyl ring, which might be more reactive than the C-F bond under certain conditions.

Cycloaddition reactions , where the oxazole ring acts as a diene. wikipedia.orgpharmaguideline.com This reaction is facilitated by electron-releasing substituents on the oxazole, but can provide a route to highly substituted pyridine (B92270) derivatives. pharmaguideline.com The dienophilic character of the oxazole is a unique reactivity pattern that can be exploited in the presence of other functional groups.

Table 2: Examples of Chemo- and Regioselective Transformations

| Transformation | Reagents/Conditions | Selectivity | Potential Application to Target Scaffold |

| Halogen Dance Isomerization nih.gov | 1. LDA, -78 °C 2. Warm to 0 °C 3. Electrophile | Regioselective: Kinetically deprotonates C4, then isomerizes to a thermodynamically stable C5-lithio species. | On a 4-bromo-5-aryl oxazole, allows selective functionalization at C4 or C5. |

| Selective Cross-Coupling | Pd catalyst, ligand, base | Chemoselective: Reactivity order of halides is typically I > Br > Cl >> F. | Allows for stepwise functionalization of a polyhalogenated derivative. |

| Diels-Alder Cycloaddition wikipedia.orgpharmaguideline.com | Dienophile, Heat | Chemoselective: The oxazole ring acts as a diene. | Can be used to construct a pyridine ring while leaving the phenyl group intact. |

Cross-Coupling Reactions and Other Carbon-Carbon Bond Formations on the Oxazole Scaffold

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the post-synthetic functionalization of heterocyclic compounds, including 5-(4-chloro-3-fluorophenyl)-1,3-oxazole. youtube.com These reactions enable the formation of new carbon-carbon bonds, providing access to a vast array of complex derivatives. youtube.com The primary sites for such reactions on the oxazole scaffold of the title compound are the C2 and C4 positions.

Functionalization at the C2 Position: The C2 position is the most acidic proton on the oxazole ring and is readily metalated. wikipedia.orgnih.gov This makes it an ideal site for C-C bond formation.

Negishi Coupling: The C2-lithiated oxazole can be transmetalated with zinc chloride (ZnCl₂) to form a more stable and functional-group-tolerant organozinc reagent. nih.govacs.org This oxazol-2-ylzinc derivative can then be coupled with a variety of aryl or vinyl halides and triflates using a palladium catalyst. acs.org

Stille Coupling: While not as common due to the toxicity of organotin reagents, Stille coupling of C2-stannylated oxazoles is also a viable method. nih.gov

Direct C-H Arylation: An increasingly popular and more atom-economical approach is the direct C-H arylation of the C2 position. This avoids the pre-functionalization step of forming an organometallic reagent. Catalytic systems, often based on palladium or copper, can directly couple the C2-H bond with aryl halides. nih.gov For instance, Cu(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides has been reported. nih.gov

Functionalization at the C4 Position: Functionalizing the C4 position is less straightforward than C2 but can be achieved.

Halogen-Dance/Cross-Coupling: As described in section 3.3, a halogen (e.g., bromine) can be introduced at C4 and then used as a handle for cross-coupling reactions. Alternatively, a halogen at C5 can "dance" to C4, followed by coupling. nih.gov

Suzuki Coupling: If a bromo or iodo substituent is installed at C4, it can readily participate in Suzuki-Miyaura coupling with a wide range of boronic acids and esters. youtube.com

Functionalization of the Phenyl Ring Halogens: The chloro and fluoro substituents on the phenyl ring can also serve as handles for cross-coupling reactions, allowing for further extension of the molecular framework. Palladium catalysts with specialized ligands have been developed to activate the less reactive C-Cl bond for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

Table 3: Overview of Cross-Coupling Reactions for Oxazole Functionalization

| Coupling Reaction | Oxazole Substrate | Coupling Partner | Catalyst System (Typical) | Position Functionalized |

| Negishi Coupling acs.org | Oxazol-2-ylzinc | Aryl/Vinyl Halide | Pd(0), e.g., Pd(PPh₃)₄ | C2 |

| Suzuki Coupling youtube.com | 4-Bromo-oxazole | Arylboronic Acid | Pd(0), Base (e.g., K₂CO₃) | C4 |

| Direct C-H Arylation nih.gov | 5-Aryl-oxazole | Aryl Iodide | Cu(I), Ligand, Base | C2 |

| Stille Coupling nih.gov | Oxazol-2-ylstannane | Aryl Halide | Pd(0) | C2 |

Advanced Spectroscopic and Structural Elucidation Methodologies for Oxazole Frameworks

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole , HRMS would be used to verify its molecular formula, C₉H₅ClFNO. The calculated exact mass would be compared to the experimentally measured value, with a minimal mass error (typically < 5 ppm) confirming the composition.

While specific data for the target compound is unavailable, HRMS analysis of a closely related analog, 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole , found an [M+H]⁺ ion at m/z 317.9922, which was in excellent agreement with the calculated value of 317.9924 for its formula, C₁₅H₁₀BrFNO. rsc.org Similarly, 2-(3-chlorophenyl)-5-phenyloxazole was confirmed by HRMS with a measured [M+] ion at 255.0456, consistent with its calculated mass of 255.0451 for the formula C₁₅H₁₀ClNO. amazonaws.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic cleavage patterns for the oxazole (B20620) core and its substituents. Expected fragmentation pathways for 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole would likely involve cleavage of the phenyl-oxazole bond and potential losses of CO, HCN, or halogen radicals, providing further structural confirmation.

Table 1: Illustrative HRMS Data for Analogous Oxazole Compounds

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | C₁₅H₁₀BrFNO | 317.9924 | 317.9922 | rsc.org |

| 2,5-diphenyloxazole | C₁₅H₁₂NO | 222.0841 | 222.0913 | rsc.org |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole , a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of its covalent framework.

¹H NMR: The proton spectrum would show distinct signals for the oxazole ring protons and the protons on the substituted phenyl ring.

Oxazole Protons: The H2 and H4 protons of the 1,3-oxazole ring would appear as singlets in characteristic downfield regions. For example, in the related 5-(4-chlorophenyl)-3-phenylisoxazole , the isoxazole (B147169) proton (H4) appears as a singlet at 6.81 ppm. rsc.org

Aromatic Protons: The three protons on the 4-chloro-3-fluorophenyl ring would exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing nature of the halogens would shift these signals downfield, typically in the range of 7.0-8.0 ppm.

¹³C NMR: The carbon spectrum would provide information on all unique carbon environments.

Oxazole Carbons: The carbons of the oxazole ring (C2, C4, C5) have characteristic chemical shifts. In 2-(3-chlorophenyl)-5-phenyloxazole , the oxazole carbons appear at δ 159.75 (C5), 151.75 (C2), and 124.30 (C4). amazonaws.com

Aromatic Carbons: The six carbons of the phenyl ring would show distinct signals, with their chemical shifts influenced by the positions of the chloro and fluoro substituents. The carbon directly attached to the fluorine atom would exhibit a large one-bond ¹³C-¹⁹F coupling constant.

Table 2: Representative ¹H and ¹³C NMR Data for Analogous Phenyl-Heterocycles

| Compound Name | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Reference |

|---|---|---|---|

| 2-(3-chlorophenyl)-5-phenyloxazole | 8.06 (s, 1H), 7.98-7.95 (m, 1H), 7.68 (d, 2H), 7.45-7.31 (m, 6H) | 159.75, 151.75, 134.94, 130.28, 130.14, 129.05, 128.98, 128.70, 127.72, 126.28, 124.34, 124.30, 123.56 | amazonaws.com |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 7.87–7.83 (m, 2H), 7.79–7.75 (m, 2H), 7.50–7.44 (m, 5H), 6.81 (s, 1H, isoxazole-H) | 169.2, 163.0, 136.3, 130.1, 129.3, 128.9, 128.9, 127.1, 126.8, 125.9, 97.8 | rsc.org |

| 2-(3-fluorophenyl)-5-phenyloxazole | 7.90 (d, 1H), 7.80–7.78 (m, 1H), 7.73 (d, 2H), 7.47–7.44 (m, 4H), 7.37 (t, 1H), 7.17–7.14 (m, 1H) | 163.9, 161.9, 159.9, 151.6, 130.6, 130.5, 129.0, 128.7, 127.7, 124.2, 123.5, 121.9, 117.3, 117.2, 113.3, 113.1 | rsc.org |

Multi-dimensional techniques like HSQC would correlate proton signals with their directly attached carbons, while HMBC would reveal long-range (2-3 bond) correlations, allowing for the unambiguous assignment of all atoms in the structure and confirming the substitution pattern on the phenyl ring.

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole has not been reported, analysis of related structures reveals key conformational features.

For instance, the crystal structure of 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl] shows that the oxazole and adjacent phenyl rings are nearly planar, with small dihedral angles between them, facilitating electronic conjugation. nih.gov In this structure, the dihedral angles between the oxazole rings and their pendant phenyl rings are 2.0 (3)° and 24.3 (2)°. nih.gov For the target compound, X-ray analysis would precisely determine the bond lengths, bond angles, and the dihedral angle between the oxazole ring and the 4-chloro-3-fluorophenyl ring. This angle is crucial as it dictates the extent of π-system overlap between the two rings.

Furthermore, crystallographic data illuminates the intermolecular interactions that govern the crystal packing. In related structures, weak interactions such as C—H⋯N, C—H⋯O, and π–π stacking are often observed, connecting molecules into larger supramolecular assemblies. nih.govnih.gov

Table 3: Illustrative Crystallographic Data for Related Heterocyclic Compounds

| Compound Name | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |

|---|---|---|---|---|

| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl] | Monoclinic | P2₁/n | Oxazole-Phenyl: 2.0(3) & 24.3(2) | nih.gov |

| (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one | Orthorhombic | Pbca | Benzene-Oxazole: 7.98(8) | researchgate.net |

| 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | Orthorhombic | Pca2₁ | Oxazole-Thiadiazole: 18.8(3) & 14.6(3) | nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole , the IR spectrum would be expected to show:

Aromatic C-H stretching: Above 3000 cm⁻¹.

C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

C-O stretching: Vibrations for the ether-like C-O-C linkage within the oxazole ring, typically found in the 1000-1250 cm⁻¹ range.

C-Cl and C-F stretching: Strong absorptions in the fingerprint region, generally below 1200 cm⁻¹ for C-Cl and around 1250 cm⁻¹ for C-F.

The gas-phase IR spectrum of 2-(3-methoxyphenyl)-5-phenyloxazole provides a useful comparison, showing major absorptions in the regions expected for aromatic and heterocyclic structures. nist.gov A combined experimental and theoretical (DFT) study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole identified C=N/C=C mixed stretching modes between 1465-1584 cm⁻¹ and C-O stretching vibrations around 1233-1156 cm⁻¹. ajchem-a.com

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C=C/C=N bonds, which are often weak in the IR spectrum.

Chiroptical Spectroscopy for Stereochemical Characterization of Derivatized Compounds (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. The parent compound, 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole , is achiral as it does not possess any stereogenic centers and cannot exist as enantiomers. Therefore, it will not exhibit a CD spectrum.

This technique would only become relevant if the compound were derivatized to introduce a chiral center, for example, by the addition of a chiral substituent to the oxazole or phenyl ring. In such a case, CD spectroscopy could be used to determine the absolute configuration of the resulting stereoisomers. No reports on the synthesis or chiroptical analysis of chiral derivatives of 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole were found in the reviewed literature.

Computational and Theoretical Investigations of 5 4 Chloro 3 Fluorophenyl 1,3 Oxazole and Analogues

Quantum Chemical Calculations of Electronic Structure, Aromaticity, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of heterocyclic systems. Studies on analogous structures, such as substituted oxadiazoles, provide a framework for understanding the 5-(4-chloro-3-fluorophenyl)-1,3-oxazole system. ajchem-a.com

The electronic structure is often described in terms of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

Molecular Electrostatic Potential (MEP) surfaces map the charge distribution on a molecule, identifying regions prone to electrophilic and nucleophilic attack. For similar oxadiazole structures, the nitrogen atoms of the heterocyclic ring are typically the most electronegative regions, indicating they are likely sites for electrophilic attack. ajchem-a.com

Global reactivity descriptors, derived from FMO energies, quantify various aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for predicting how the molecule will behave in chemical reactions. ajchem-a.com

The reactivity of the parent oxazole (B20620) ring involves several key patterns. It is a weak base, with protonation occurring on the nitrogen atom. wikipedia.org Electrophilic aromatic substitution typically occurs at the C5 position, though it often requires the presence of electron-donating groups. wikipedia.org Conversely, nucleophilic aromatic substitution is favored at the C2 position if a suitable leaving group is present. wikipedia.org The 4-chloro-3-fluorophenyl substituent significantly influences this reactivity through its electron-withdrawing and steric effects.

| Parameter | Definition | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5743 | Region acting as an electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0928 | Region acting as an electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4815 | Indicates high kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.3336 | Measures the power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2408 | Measures resistance to change in electron distribution. |

Conformational Analysis and Tautomeric Equilibria of the Oxazole Ring System

Tautomerism, the migration of a proton between two or more locations in a molecule, is a fundamental phenomenon in heterocyclic chemistry. nih.govresearchgate.net While the aromatic 1,3-oxazole ring itself does not have a tautomeric proton, its derivatives or related azole systems can exhibit complex tautomeric equilibria. researchgate.netmdpi.com For instance, azoles with exocyclic amino or hydroxyl groups can exist in different tautomeric forms (e.g., amino-imino, keto-enol), and the position of this equilibrium is crucial for determining the molecule's hydrogen bonding patterns and biological activity. nih.govmdpi.comwikipedia.org The keto-enol tautomerism is a common form where a proton shifts from an alpha-carbon to a carbonyl oxygen, forming an enol. wikipedia.org Although the keto form is usually more stable, the equilibrium can be influenced by solvent and electronic effects. wikipedia.org In some cases, deprotonation at the C2 position of the oxazole ring can lead to a ring-opened enolate-isonitrile species, which exists in equilibrium with the parent structure. wikipedia.org

Understanding these equilibria is vital, as the dominant tautomer in a specific environment dictates the molecule's interactions with biological targets like enzymes or receptors. nih.gov

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts, Vibrational Frequencies)

First-principles calculations allow for the accurate prediction of spectroscopic data, which serves as a powerful tool for structure verification and analysis.

Vibrational Frequencies (FT-IR): DFT calculations can predict the fundamental vibrational modes of a molecule. By comparing the computed wavenumbers with experimental Fourier-transform infrared (FT-IR) spectra, researchers can assign specific absorption bands to corresponding molecular motions (e.g., stretching, bending). ajchem-a.com For example, C-H stretching vibrations in aromatic rings are typically found in the 3000-3100 cm⁻¹ range, while C-F stretching modes appear at lower frequencies. ajchem-a.com A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. ajchem-a.com

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often combined with DFT, can provide reliable predictions of ¹H, ¹³C, and ¹⁹F chemical shifts. uni-muenchen.deunn.edu.ng The accuracy of these predictions is highly dependent on the chosen theoretical level and basis set. liverpool.ac.uk Computational studies can also model the influence of different solvents on chemical shifts by using continuum solvation models like the Polarizable Continuum Model (PCM). unn.edu.ng Comparing predicted shifts with experimental data helps confirm molecular structures and can reveal subtle electronic and conformational effects. uni-muenchen.de For fluorinated compounds, predicting ¹⁹F NMR shifts is especially important for probing ligand-protein interactions in drug design. uni-muenchen.de

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3059 | 3055 |

| In-plane C-H Bend | 1481 | 1465 |

| In-plane C-H Bend | 1278 | 1281 |

| C-F Stretch | Not Observed | 1197 |

Molecular Modeling of Non-Covalent Interactions, Including Halogen Bonding

Non-covalent interactions (NCIs) are the driving forces behind molecular recognition, self-assembly, and ligand-receptor binding. nih.gov For 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole, several types of NCIs are significant.

π-π Stacking: The aromatic phenyl and oxazole rings can engage in π-π stacking interactions. Computational studies on similar oxadiazole systems have confirmed the presence of (oxadiazole)···(pyridine) and even (oxadiazole)···(oxadiazole) stacking. spbu.ru These interactions can be analyzed using techniques like Hirshfeld surface analysis, which visualizes intermolecular contacts in a crystal lattice, and Non-Covalent Interaction (NCI) plots, which identify and characterize weak interactions in real space. spbu.ru

Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring can act as halogen bond donors. A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, such as the nitrogen atom of the oxazole ring or an oxygen atom. The presence of the electron-withdrawing fluorine atom can enhance the electrophilic character of the chlorine atom, strengthening its potential for halogen bonding. These interactions are increasingly recognized as crucial for the binding affinity of ligands to protein targets.

In Silico Approaches to Structure-Reactivity Relationships and Ligand Design Principles

In silico methods are integral to modern drug discovery and materials science, enabling the rational design of new molecules. For oxazole-containing compounds, these approaches help establish Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). nih.govresearchgate.net

Ligand Design Principles: The 1,3-oxazole ring is a valuable scaffold in medicinal chemistry. It is often used as a bioisosteric replacement for other groups like esters or amides to improve metabolic stability, solubility, and cell permeability. nih.govnih.gov The planar, aromatic nature of the oxazole ring makes it an effective linker that can properly orient substituents for optimal interaction with a biological target. nih.gov

Structure-Activity Relationships (SAR): By computationally modeling a series of analogues, researchers can understand how modifications to the structure affect activity. For instance, the substitution pattern on the phenyl ring of 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole is critical. The chloro and fluoro substituents influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds. In silico studies, including molecular docking simulations, can predict how these changes affect the binding affinity and orientation of the molecule within a protein's active site. nih.govnih.gov This allows for the prioritization of compounds for synthesis and biological testing, accelerating the discovery process. nih.govmdpi.com

Molecular Interactions and Biological Relevance of Oxazole Scaffolds in Chemical Biology Excluding Clinical Data

Fundamental Principles of Oxazole-Macromolecule Interactions via Non-Covalent Forces

The biological activity of oxazole-containing molecules is fundamentally governed by their ability to form non-covalent interactions with macromolecular targets such as proteins and nucleic acids. These interactions, although individually weak, collectively contribute to the high affinity and specificity required for a biological response. The oxazole (B20620) scaffold is adept at participating in several key non-covalent forces. mdpi.comnih.gov

Hydrogen Bonding: The nitrogen atom in the oxazole ring is a Lewis base and can act as a hydrogen bond acceptor. The oxygen atom, while also a potential acceptor, is less basic. The C-H bonds on the ring can also, under certain conditions, act as weak hydrogen bond donors. These interactions are highly directional and crucial for orienting the molecule within a binding pocket.

π-π Stacking: As an aromatic heterocycle, the oxazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, or with the nucleobases of DNA and RNA. These interactions are vital for the stability of the ligand-receptor complex.

Hydrophobic Interactions: Substituents attached to the oxazole core, such as the 4-chloro-3-fluorophenyl group in 5-(4-chloro-3-fluorophenyl)-1,3-oxazole, create hydrophobic regions that can interact favorably with nonpolar pockets in a protein, displacing water molecules and increasing binding entropy.

Halogen Bonding: The chlorine atom on the phenyl substituent can act as a halogen bond donor, forming a favorable electrostatic interaction with a Lewis base, such as a backbone carbonyl oxygen or a carboxylate side chain in a protein. This type of interaction is increasingly recognized as a powerful tool in drug design for enhancing binding affinity and selectivity.

These varied non-covalent interactions allow oxazole-based molecules to bind effectively to a wide spectrum of enzymes and receptors, making them versatile scaffolds in drug discovery. mdpi.comnajah.edu

Analysis of Oxazole Core's Role in Molecular Recognition and Binding Mode Analysis

The oxazole core is more than a simple linker; it plays an active role in molecular recognition by orienting its substituents in a defined three-dimensional space and by contributing directly to the binding energy. researchgate.net The presence of the oxazole moiety in natural peptides, for instance, confers conformational stability and an electronic distribution that facilitates specific peptide-protein or peptide-nucleic acid interactions. nih.gov

In the context of 5-(4-chloro-3-fluorophenyl)-1,3-oxazole, the oxazole ring serves as a rigid scaffold that positions the substituted phenyl group for interaction with the target. The relative orientation of the two rings is critical for fitting into a binding site. Molecular docking studies on various oxazole derivatives have shown that the core often lies in a specific plane, allowing substituents to probe different regions of a binding pocket. researchgate.net

The role of the oxazole can be summarized as:

Structural Rigidity: The aromatic nature of the ring restricts conformational flexibility, reducing the entropic penalty upon binding and presenting a well-defined shape for recognition.

Electronic Contribution: The heteroatoms (N and O) create a specific dipole moment and electrostatic potential across the ring, which can be critical for complementarity with the electrostatic surface of a protein binding site.

Interaction Hub: The oxazole ring itself can form hydrogen bonds and π-stacking interactions, acting as an anchor point within the binding site.

The analysis of binding modes often reveals that the oxazole nitrogen is a key interaction point, frequently forming a hydrogen bond that locks the molecule into a specific orientation. najah.edu

Mechanistic Studies of Halogen Substituent Influence on Binding Affinity and Selectivity at the Molecular Level

Halogen atoms, such as the chlorine and fluorine in 5-(4-chloro-3-fluorophenyl)-1,3-oxazole, are not mere hydrophobic decorations. They exert profound and specific effects on a molecule's binding properties through various mechanisms. acs.org The incorporation of halogen-substituted phenyl moieties has been shown to significantly enhance the therapeutic activities of oxazole derivatives. researchgate.net

Halogen Bonding: As mentioned, chlorine is an effective halogen bond donor. This interaction is directional and can be as strong as a conventional hydrogen bond, providing a powerful tool for improving binding affinity and modulating selectivity. The fluorine atom, due to its high electronegativity and small size, is a very poor halogen bond donor.

Modulation of Ring Electronics: Both chlorine and fluorine are electron-withdrawing groups. Their presence on the phenyl ring alters its π-system, which can affect π-π stacking interactions with protein residues. The electron-poor nature of the substituted phenyl ring can make it a better partner for interaction with electron-rich aromatic systems.

Hydrophobicity and Membrane Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and access intracellular targets. However, this must be balanced to maintain adequate aqueous solubility.

Steric Influence: The size of the halogen atom influences how the molecule fits into a binding pocket. The larger chlorine atom at the 4-position and the smaller fluorine at the 3-position create a specific shape and electronic profile that can be exploited for selective binding.

Theoretical studies, such as Hirshfeld surface analysis and PIXEL energy analysis on halogenated compounds, have quantified the contribution of these interactions to crystal packing and molecular recognition, confirming that halogen atoms often reduce H···H contacts in favor of more specific and stabilizing H···X (where X is a halogen) and halogen bond interactions. acs.org

Design and Application of Oxazole-Based Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The oxazole scaffold is an excellent starting point for the design of such probes due to its stable core, synthetic tractability, and proven ability to interact with biological targets. mdpi.comresearchgate.net

The design of an oxazole-based probe often involves several key features:

Recognition Element: An oxazole core with specific substituents, like the 5-(4-chloro-3-fluorophenyl) group, designed to bind to a particular protein or enzyme.

Reporter Group: A fluorescent dye, a biotin (B1667282) tag, or a radioactive isotope attached to the scaffold, allowing for visualization or pull-down of the target.

Reactive Group: For covalent probes, a chemically reactive moiety can be incorporated to form a permanent bond with the target, enabling its identification and characterization.

For example, oxazole-substituted arylboronic esters have been synthesized to be compatible with 18F-fluorination methods, demonstrating their utility in developing probes for Positron Emission Tomography (PET) imaging. nih.gov Furthermore, oxazole-containing amino acids have been used as building blocks to create complex, orthogonally protected macrocyclic scaffolds, which can be used to probe protein-protein interactions or to construct biomimetic materials. nih.gov

Rational Design Principles for Oxazole-Based Bioactive Scaffolds and their Molecular Optimization

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. mdpi.com The oxazole scaffold serves as a highly versatile template for this process. researchgate.net Optimization efforts focus on modifying substituents at the 2, 4, and 5-positions to enhance potency, selectivity, and drug-like properties. najah.edu

Key principles in the rational design of oxazole-based compounds include:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a library of analogs and testing their biological activity to understand how different substituents affect potency. For example, in one study on oxazolone (B7731731) carboxamides, substituting the phenyl ring at the C(5)-position with various heteroaryl groups or di-substituted phenyl rings led to the identification of compounds with significantly improved inhibitory potency.

Structure-Based Design: If the 3D structure of the target protein is known, computational tools like molecular docking and molecular dynamics can be used to predict how analogs of a lead compound, such as 5-(4-chloro-3-fluorophenyl)-1,3-oxazole, will bind. This allows chemists to prioritize the synthesis of compounds most likely to have improved affinity.

Fragment-Based Drug Discovery (FBDD): Small fragments containing the oxazole core can be screened for weak binding to a target. Hits can then be grown or linked together to create more potent leads. The compound 5-(4-chloro-3-fluorophenyl)-1,3-oxazole itself can be considered a fragment for such purposes.

A successful example involved the rational design of 1,3-oxazole sulfonamides as anticancer agents, where compounds containing a halogenated aniline (B41778) derivative were found to be the most active, with potent GI50 values in the nanomolar range. nih.gov This highlights how combining the oxazole scaffold with strategic substitutions, guided by rational design principles, can lead to the development of highly effective bioactive molecules.

Emerging Applications and Future Research Directions of Oxazole Derivatives

Oxazoles as Versatile Building Blocks in Complex Organic Synthesis and Natural Product Analogues

The oxazole (B20620) core is a fundamental structural unit in a vast array of biologically active natural products, many of which are isolated from marine microorganisms. researchgate.netlifechemicals.com These natural products often exhibit complex architectures and significant therapeutic potential, making them attractive targets for total synthesis. lifechemicals.com Halogenated oxazoles, such as 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole, serve as highly versatile building blocks in these synthetic endeavors. The halogen substituents provide reactive handles for cross-coupling reactions, allowing for the strategic construction of carbon-carbon and carbon-heteroatom bonds. nih.gov

For instance, palladium-catalyzed cross-coupling reactions are instrumental in elaborating the oxazole core. organic-chemistry.orgmdpi.com The differential reactivity of the chloro and fluoro substituents on the phenyl ring can be exploited for selective functionalization, enabling the stepwise assembly of complex molecular frameworks. This approach is crucial for creating analogues of natural products, where systematic structural modifications are necessary to probe structure-activity relationships (SAR) and optimize biological activity. mdpi.com The synthesis of halogen-rich marine natural products, such as certain dipeptides, has successfully utilized selective lithiation and coupling reactions on similar halogenated heterocyclic cores. mdpi.com The stability of the oxazole ring to various reaction conditions, combined with the reactivity imparted by the halogenated phenyl group, positions these compounds as key intermediates in the synthesis of novel and medicinally relevant molecules. researchgate.netlifechemicals.com

Potential Applications in Advanced Materials Science (e.g., Fluorescent Dyes, pH Probes, Scintillators)

Oxazole derivatives are increasingly recognized for their promising photophysical properties, leading to applications in advanced materials. researchgate.netperiodikos.com.br The extended π-conjugation in aryl-substituted oxazoles often results in strong fluorescence, making them suitable for use as fluorescent dyes and probes. researchgate.netnih.gov The incorporation of a donor-acceptor (D-π-A) structure, where the oxazole can act as either an electron-donating or-withdrawing group depending on its substituents, is a key strategy for tuning these properties. nih.gov

The 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole scaffold is a candidate for developing such materials. The electron-withdrawing nature of the halogenated phenyl ring can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is crucial for applications like:

Fluorescent Dyes: Aryloxazoles can exhibit emissions across the visible spectrum with large Stokes shifts, a desirable property for fluorescent materials. researchgate.net The specific emission wavelength can be tuned by modifying the substituents on the oxazole and phenyl rings.

pH Probes: The nitrogen atom in the oxazole ring can be protonated in acidic environments, leading to changes in the molecule's fluorescence. researchgate.netnih.gov This pH sensitivity allows for the development of fluorescent probes to visualize and measure pH changes in specific cellular compartments, such as lysosomes. nih.govrsc.org A significant enhancement in fluorescence intensity upon decreasing pH is a key feature of such probes. nih.gov

Scintillators: While specific research on 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole as a scintillator is not prominent, oxadiazole derivatives, which are structurally related, are used as electron-transporting and emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their high electron mobility and efficient fluorescence. researchgate.net This suggests that the oxazole core could be explored for similar applications in light-emitting devices and radiation detection.

| Application | Governing Principle | Key Structural Features | Relevant Findings |

|---|---|---|---|

| Fluorescent Dyes | Intramolecular Charge Transfer (ICT) within a Donor-π-Acceptor (D-π-A) system. | Extended π-conjugation, presence of electron-donating and withdrawing groups. | Oxazole derivatives show emissions from the visible to near-infrared range with large Stokes shifts. researchgate.net |

| pH Probes | pH-dependent protonation of the oxazole nitrogen, altering the ICT process and fluorescence emission. | Accessible nitrogen lone pair, stability in acidic media. | Some oxazole derivatives exhibit enhanced fluorescence in acidic environments, making them suitable for imaging acidic organelles like lysosomes. nih.govnih.gov |

| OLEDs/Scintillators | High electron mobility and efficient fluorescence for use as electron transport and emitting layers. | Stable aromatic heterocyclic core. | Structurally related 1,3,4-oxadiazole (B1194373) derivatives are effectively used in OLEDs. researchgate.net |

Exploration of Oxazole Derivatives in Agrochemical Research

The search for new and effective herbicides and pesticides is a continuous effort in agrochemical research, and heterocyclic compounds play a pivotal role. nih.govmdpi.com Oxazole and related oxadiazole derivatives have been identified as promising scaffolds for the development of new agrochemicals due to their broad spectrum of biological activities. mdpi.comsdiarticle5.comacs.org

Research has shown that the herbicidal activity of these compounds often stems from their ability to inhibit essential plant enzymes, leading to weed suppression. nih.govsdiarticle5.com For example, oxadiazon (B1677825) is a commercial herbicide containing an oxadiazole ring. mdpi.com Structure-activity relationship (SAR) studies on related heterocyclic herbicides have indicated that the introduction of electron-withdrawing groups, such as fluorine or chlorine atoms, on an attached phenyl ring can significantly enhance herbicidal activity. acs.org

This makes the 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole structure a particularly interesting candidate for agrochemical screening. The presence of both chloro and fluoro substituents may contribute to increased efficacy and potentially a unique mode of action. While direct studies on this specific compound are not widely published, the general class of halogenated aryl oxazoles is recognized for its potential in discovering new lead compounds for herbicides and insecticides. nih.govmdpi.comsdiarticle5.com

Advancements in Automated Synthesis and Flow Chemistry for Oxazole Production

The demand for large libraries of compounds for drug discovery and materials science has driven significant advancements in synthetic methodology, particularly in automation and flow chemistry. acs.orguc.pt These technologies offer improved control, safety, and efficiency over traditional batch synthesis. uc.ptnih.gov The synthesis of substituted oxazoles has been a key area for the application of these modern techniques.

Flow chemistry has been successfully employed for the production of various oxazole and oxadiazole derivatives. uc.ptnih.govresearchgate.netresearchgate.net These processes often involve pumping reagents through heated reactors, sometimes packed with a solid-supported base or catalyst, to facilitate rapid and clean cyclization reactions. acs.orgnih.gov Key advantages include:

Rapid Reaction Times: Residence times in flow reactors can be on the order of minutes, dramatically accelerating synthesis. acs.orgnih.gov

Enhanced Safety: Handling hazardous intermediates and performing high-temperature reactions are safer in the small, controlled volumes of a flow reactor. uc.pt

Scalability and Automation: Flow systems can be run continuously to produce multigram quantities of product and can be integrated with automated purification systems for high-throughput library generation. uc.ptnih.govresearchgate.net

For example, a fully automated flow reactor system has been developed for the synthesis of 4,5-disubstituted oxazoles, demonstrating the capability to rapidly produce a library of these important structures. acs.org Similarly, photochemical flow chemistry provides a mild and rapid route to oxazoles from isoxazoles. organic-chemistry.org These advancements are directly applicable to the production of 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole and its derivatives, enabling more efficient exploration of their potential applications.

| Methodology | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Traditional Batch Synthesis | Reactions carried out in standard laboratory glassware (e.g., round-bottom flasks). | Well-established, suitable for small-scale exploration. | Classic Robinson-Gabriel or van Leusen oxazole syntheses. nih.govwikipedia.org |

| Automated Flow Chemistry | Reagents are continuously pumped through reactors (e.g., tubes, packed columns). | High throughput, improved safety, scalability, precise control over reaction parameters. uc.pt | Automated synthesis of 4,5-disubstituted oxazoles using a flow reactor. acs.org |

| Photochemical Flow Chemistry | Uses light to initiate reactions within a flow system. | Mild reaction conditions, access to unique reaction pathways. | Conversion of isoxazoles to oxazoles using blue LEDs in a flow setup. organic-chemistry.orgresearchgate.net |

Identification of Unexplored Reactivity Pathways and Novel Transformations for Halogenated Oxazoles

The unique electronic structure of the oxazole ring, combined with the influence of halogen substituents, opens up a rich landscape for exploring novel chemical reactions. clockss.orgpharmaguideline.comnumberanalytics.com While the oxazole ring is aromatic, its reactivity differs from that of benzene (B151609), presenting distinct opportunities for functionalization. clockss.org

For a compound like 5-(4-Chloro-3-fluorophenyl)-1,3-oxazole, several reactivity pathways are of interest:

Selective C-H Functionalization: Direct arylation and alkenylation of the oxazole ring, typically at the C2 or C5 positions, can be achieved with palladium catalysis. organic-chemistry.org The development of ligands and conditions that could selectively activate the C4 position or the C-H bonds on the phenyl ring remains an area for exploration.